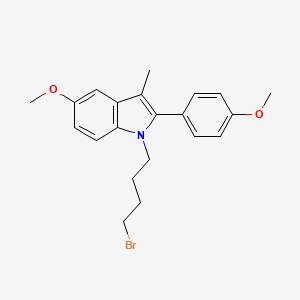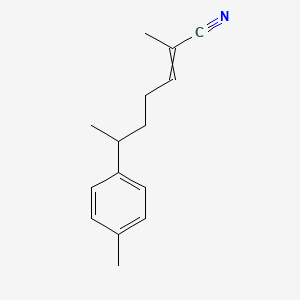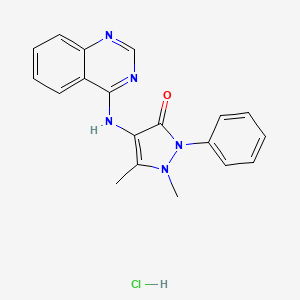![molecular formula C18H38SiSn B14311789 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane CAS No. 111708-21-5](/img/structure/B14311789.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is a complex organosilicon compound characterized by the presence of trimethylsilyl and tri-tert-butylstannyl groups. This compound is notable for its unique structural features and reactivity, making it a valuable reagent in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with tri-tert-butylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in high purity and yield.
化学反应分析
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The tri-tert-butylstannyl group can be replaced by other nucleophiles, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as halides, alkoxides, and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while oxidation reactions typically produce silanols or siloxanes.
科学研究应用
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a tool for studying biological processes involving silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and as a component in diagnostic agents.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and enhances the compound’s reactivity, while the tri-tert-butylstannyl group can act as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: A simpler analog with similar reactivity but lacking the tri-tert-butylstannyl group.
Tri-tert-butylstannylacetylene: Another related compound with similar properties but without the trimethylsilyl group.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is unique due to the combination of trimethylsilyl and tri-tert-butylstannyl groups, which confer distinct reactivity and stability. This makes it a versatile reagent in various chemical syntheses and applications, setting it apart from other similar compounds.
属性
CAS 编号 |
111708-21-5 |
|---|---|
分子式 |
C18H38SiSn |
分子量 |
401.3 g/mol |
IUPAC 名称 |
trimethyl(3-tritert-butylstannylprop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChI 键 |
BQRPUIXVXTYHJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Sn](CC#C[Si](C)(C)C)(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)



![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)


![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)

